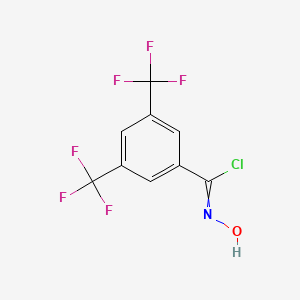![molecular formula C18H18BrN3O B12612502 9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one CAS No. 919291-50-2](/img/structure/B12612502.png)
9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of benzo[h]isoquinolinones. This compound is characterized by the presence of a bromine atom at the 9th position and a piperazine moiety attached via a methyl group at the 6th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of benzo[h]isoquinolin-1(2H)-one followed by the introduction of the piperazine moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The piperazine moiety is then introduced using a nucleophilic substitution reaction with piperazine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted benzo[h]isoquinolinones depending on the nucleophile used.
Applications De Recherche Scientifique
9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to interact with various receptors and enzymes, potentially leading to the modulation of biological pathways. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-methyl-1H-benzo[de]isoquinolin-1,3(2H)-dione
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
919291-50-2 |
|---|---|
Formule moléculaire |
C18H18BrN3O |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
9-bromo-6-(piperazin-1-ylmethyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H18BrN3O/c19-14-1-2-15-13(11-22-7-5-20-6-8-22)9-12-3-4-21-18(23)17(12)16(15)10-14/h1-4,9-10,20H,5-8,11H2,(H,21,23) |
Clé InChI |
HRTAMRFZGHLWJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


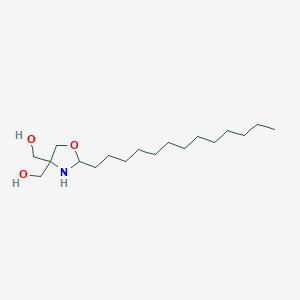
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)
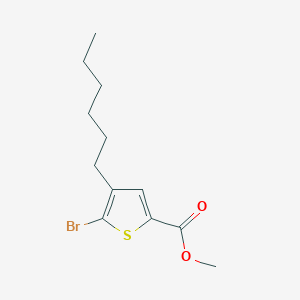
![Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate](/img/structure/B12612443.png)
silane](/img/structure/B12612460.png)
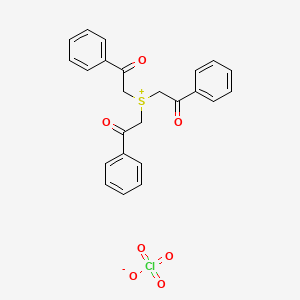
phosphane](/img/structure/B12612479.png)
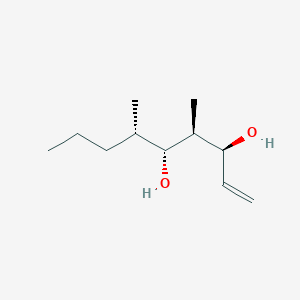


![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)
![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)
